Cas no 130106-17-1 ((2S)-2-{(benzyloxy)carbonylamino}-3-(2-oxopyrrolidin-1-yl)propanoic acid)
(2S)-2-{(benzyloxy)carbonylamino}-3-(2-oxopyrrolidin-1-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- (2S)-2-{(benzyloxy)carbonylamino}-3-(2-oxopyrrolidin-1-yl)propanoic acid
- (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-oxopyrrolidin-1-yl)propanoic acid
- SCHEMBL10443426
- 130106-17-1
- EN300-12724282
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- Inchi: 1S/C15H18N2O5/c18-13-7-4-8-17(13)9-12(14(19)20)16-15(21)22-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,21)(H,19,20)/t12-/m0/s1
- InChI Key: AFEBQACFMOJPJL-LBPRGKRZSA-N
- SMILES: O=C1CCCN1C[C@@H](C(=O)O)NC(=O)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 306.12157168g/mol
- Monoisotopic Mass: 306.12157168g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 7
- Complexity: 420
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 95.9Ų
(2S)-2-{(benzyloxy)carbonylamino}-3-(2-oxopyrrolidin-1-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-12724282-1.0g |
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-oxopyrrolidin-1-yl)propanoic acid |
130106-17-1 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-12724282-50mg |
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-oxopyrrolidin-1-yl)propanoic acid |
130106-17-1 | 50mg |
$1584.0 | 2023-10-02 | ||
| Enamine | EN300-12724282-100mg |
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-oxopyrrolidin-1-yl)propanoic acid |
130106-17-1 | 100mg |
$1660.0 | 2023-10-02 | ||
| Enamine | EN300-12724282-250mg |
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-oxopyrrolidin-1-yl)propanoic acid |
130106-17-1 | 250mg |
$1735.0 | 2023-10-02 | ||
| Enamine | EN300-12724282-500mg |
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-oxopyrrolidin-1-yl)propanoic acid |
130106-17-1 | 500mg |
$1811.0 | 2023-10-02 | ||
| Enamine | EN300-12724282-1000mg |
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-oxopyrrolidin-1-yl)propanoic acid |
130106-17-1 | 1000mg |
$1887.0 | 2023-10-02 | ||
| Enamine | EN300-12724282-2500mg |
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-oxopyrrolidin-1-yl)propanoic acid |
130106-17-1 | 2500mg |
$3696.0 | 2023-10-02 | ||
| Enamine | EN300-12724282-5000mg |
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-oxopyrrolidin-1-yl)propanoic acid |
130106-17-1 | 5000mg |
$5470.0 | 2023-10-02 | ||
| Enamine | EN300-12724282-10000mg |
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-oxopyrrolidin-1-yl)propanoic acid |
130106-17-1 | 10000mg |
$8110.0 | 2023-10-02 |
(2S)-2-{(benzyloxy)carbonylamino}-3-(2-oxopyrrolidin-1-yl)propanoic acid Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on (2S)-2-{(benzyloxy)carbonylamino}-3-(2-oxopyrrolidin-1-yl)propanoic acid
Compound CAS No. 130106-17-1: (2S)-2-{(benzyloxy)carbonylamino}-3-(2-oxopyrrolidin-1-yl)propanoic Acid
The compound CAS No. 130106-17-1, also known as (2S)-2-{(benzyloxy)carbonylamino}-3-(2-oxopyrrolidin-1-yl)propanoic acid, is a highly specialized organic molecule with significant applications in the fields of pharmaceutical chemistry and biochemistry. This compound is notable for its complex structure, which includes a benzyloxy carbonyl amino group and a pyrrolidinone moiety, both of which contribute to its unique chemical properties and biological activity.
Recent studies have highlighted the potential of this compound as a building block for peptide synthesis. The presence of the benzyloxy carbonyl (Cbz) group makes it an ideal candidate for protecting amino groups during peptide synthesis, ensuring stability and precision in the formation of complex peptide chains. Additionally, the pyrrolidinone ring introduces rigidity and hydrophobicity, which are critical for modulating the pharmacokinetic properties of bioactive molecules.
One of the most exciting developments involving this compound is its role in the development of therapeutic peptides. Researchers have utilized its structure to design peptides with enhanced bioavailability and specificity, targeting various disease states such as cancer and inflammatory disorders. The stereochemistry at the (2S) configuration has been shown to significantly influence the compound's interaction with biological systems, making it a valuable tool in stereoselective drug design.
Furthermore, advancements in analytical techniques have enabled precise characterization of this compound. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have provided detailed insights into its molecular structure, confirming the stereochemistry and purity of the synthesized product. These analyses are crucial for ensuring the reliability of this compound in both research and industrial applications.
In terms of synthesis, this compound is typically prepared via a multi-step process involving amide bond formation and stereochemical control. The use of chiral resolving agents and enantioselective catalysts has significantly improved the yield and enantiomeric excess (ee) of the final product. Such methods are essential for meeting the stringent quality requirements of pharmaceutical development.
The integration of this compound into modern drug discovery pipelines has also been facilitated by its compatibility with various coupling reagents and protecting groups. Its ability to undergo orthogonal protection/deprotection cycles makes it a versatile building block in medicinal chemistry. For instance, the removal of the Cbz group under mild acidic conditions allows for further functionalization without compromising the integrity of other sensitive moieties in the molecule.
Looking ahead, ongoing research is exploring the potential of this compound as a substrate for enzymatic catalysis. Its structure is being tailored to serve as a substrate for peptidases, enabling insights into enzyme mechanisms and catalytic efficiency. Such studies not only advance our understanding of biochemical processes but also pave the way for novel therapeutic strategies.
In conclusion, CAS No. 130106-17-1, or (2S)-2-{(benzyloxy)carbonylamino}-3-(2-oxopyrrolidin-1-yl)propanoic acid, stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, combined with cutting-edge research findings, positions it as a pivotal molecule in advancing peptide-based therapies and drug discovery efforts worldwide.
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